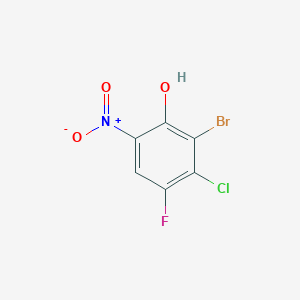
2-Bromo-3-chloro-4-fluoro-6-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-chloro-4-fluoro-6-nitrophenol is an organic compound with the molecular formula C6H2BrClFNO3 It is a derivative of phenol, characterized by the presence of bromine, chlorine, fluorine, and nitro groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-4-fluoro-6-nitrophenol typically involves multi-step reactions starting from phenol derivatives. One common method includes the nitration of 2-bromo-3-chloro-4-fluorophenol using a mixture of sulfuric acid and nitric acid. The reaction is carried out at controlled temperatures to ensure the selective introduction of the nitro group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are often employed to purify the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as tin(II) chloride or iron in hydrochloric acid.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of 2-amino-3-chloro-4-fluoro-6-nitrophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-3-chloro-4-fluoro-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-chloro-4-fluoro-6-nitrophenol involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or other biological effects .
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-fluoro-6-nitrophenol
- 2-Bromo-3-fluoro-6-nitrophenol
- 2-Bromo-4-nitrophenol
Comparison: 2-Bromo-3-chloro-4-fluoro-6-nitrophenol is unique due to the presence of three different halogens (bromine, chlorine, and fluorine) along with a nitro group. This combination of substituents imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of chlorine can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions .
Propriétés
Formule moléculaire |
C6H2BrClFNO3 |
|---|---|
Poids moléculaire |
270.44 g/mol |
Nom IUPAC |
2-bromo-3-chloro-4-fluoro-6-nitrophenol |
InChI |
InChI=1S/C6H2BrClFNO3/c7-4-5(8)2(9)1-3(6(4)11)10(12)13/h1,11H |
Clé InChI |
QTEFPMNYPACWSH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)Cl)Br)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


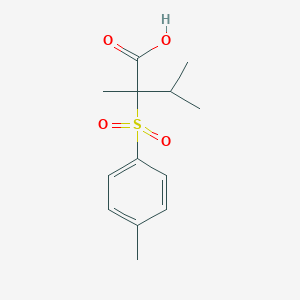
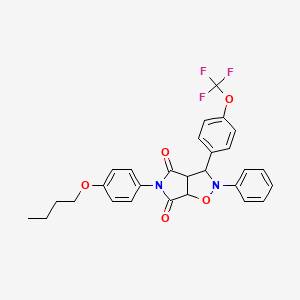
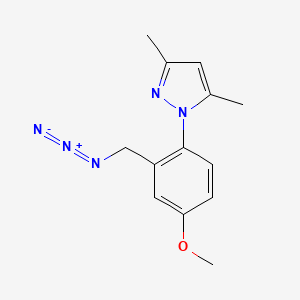

![4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)phenyl benzoate](/img/structure/B12639028.png)
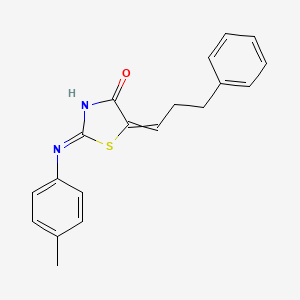
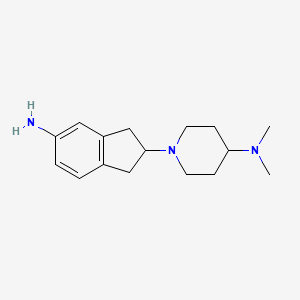
![6-Methyl-3-[(2-methylpropyl)oxy]-2-pyridinecarboxylic acid](/img/structure/B12639054.png)
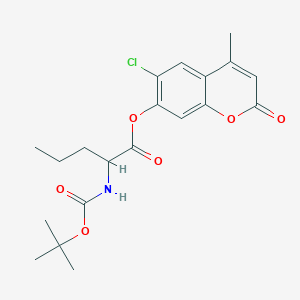

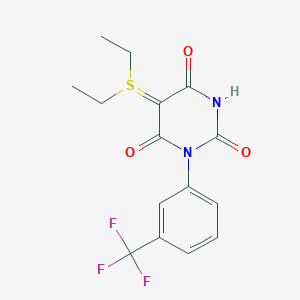
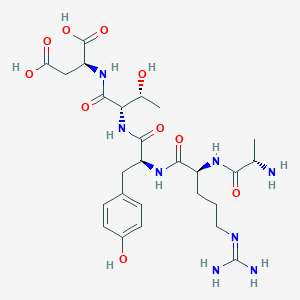
![Thiazolo[5,4-d]pyrimidine-2,7-diamine, N7-[3-chloro-4-(trifluoromethyl)phenyl]-N2-(2,6-dichlorophenyl)-](/img/structure/B12639088.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-methylphenoxy)methyl]-4-pentyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12639089.png)
